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Dibismuth triselenide - 12068-69-8

Dibismuth triselenide

Catalog Number: EVT-308458
CAS Number: 12068-69-8
Molecular Formula: BiSe
Molecular Weight: 287.95 g/mol
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Product Introduction

Description

Dibismuth triselenide is a compound that has garnered interest due to its potential applications in various fields, including catalysis and materials science. The study of diselenides, which are closely related to dibismuth triselenide in terms of their selenium content, has provided insights into their unique properties and mechanisms of action. Diselenides have been explored for their catalytic capabilities, interactions with metals, and their electrochemical properties, which could be extrapolated to understand the behavior of dibismuth triselenide.

Applications in Various Fields

Catalysis

The catalytic properties of diselenides, as demonstrated in the aerobic redox dehydrative bond formation, suggest that dibismuth triselenide could also be explored for similar catalytic applications1. Its potential to catalyze reactions without metal catalysts could make it a valuable component in green chemistry.

Bioinspired Catalyst Design

The reactivity of diselenides with hydrogen peroxide and their role in mimicking glutathione peroxidase activity point towards the potential use of dibismuth triselenide in designing bioinspired catalysts2. These catalysts could be used in therapeutic applications or in the detoxification of reactive oxygen species.

Electrochemistry

The electrochemical properties of diselenides, including their interactions with metals and electroreduction behavior, indicate that dibismuth triselenide could find applications in electrochemical sensors, batteries, or as precursors in electrosynthetic processes3.

Source and Classification

Dibismuth triselenide is composed of bismuth and selenium, with bismuth exhibiting an oxidation state of +3 in this compound . The compound is typically found in crystalline form, characterized by a black color. Its melting point is approximately 710 °C, although it decomposes at around 706 °C .

Synthesis Analysis

The synthesis of dibismuth triselenide can be achieved through various methods. Some notable techniques include:

  • Chemical Vapor Deposition (CVD): This method involves the deposition of vaporized precursors onto a substrate, where they react to form the desired compound. CVD allows for precise control over the growth conditions, influencing the morphology and crystallinity of the resulting dibismuth triselenide.
  • Hydrothermal Synthesis: In this method, bismuth and selenium sources are dissolved in water and heated under pressure. This technique promotes the formation of nanoparticles or thin films with controlled size and shape .
  • Sol-Gel Process: A cost-effective method where metal alkoxides or nitrates are used as precursors. The resulting gel is then converted into dibismuth triselenide through thermal treatment .

These synthesis methods can be adjusted by varying parameters such as temperature, pressure, precursor concentration, and reaction time to optimize the yield and characteristics of dibismuth triselenide.

Molecular Structure Analysis

Dibismuth triselenide adopts a layered structure similar to that of other transition metal dichalcogenides. The molecular structure consists of alternating layers of bismuth and selenium atoms arranged in a hexagonal lattice. Each bismuth atom is coordinated by six selenium atoms in a distorted octahedral geometry .

Structural Data

  • Crystal System: Hexagonal
  • Space Group: R-3m
  • Lattice Parameters:
    • a4.14a\approx 4.14 Å
    • c11.65c\approx 11.65 Å

This layered structure contributes to its anisotropic electronic properties, making it suitable for applications in electronics and optoelectronics.

Chemical Reactions Analysis

Dibismuth triselenide participates in various chemical reactions that can alter its properties or transform it into other compounds:

  • Oxidation Reactions: Dibismuth triselenide can be oxidized to form bismuth selenite or selenate under specific conditions.
  • Reduction Reactions: It may also undergo reduction processes to yield elemental bismuth and selenium when treated with strong reducing agents.

These reactions are significant for understanding the stability and reactivity of dibismuth triselenide in different environments.

Mechanism of Action

The mechanism of action for dibismuth triselenide primarily relates to its electronic properties. As a semiconductor, it exhibits unique charge transport characteristics:

  • Band Structure: Dibismuth triselenide has a direct bandgap (~0.3 eV), which allows it to absorb visible light efficiently, making it useful for photovoltaic applications.
  • Photoconductivity: Upon exposure to light, dibismuth triselenide generates electron-hole pairs that contribute to its conductivity. This property is exploited in photodetectors and solar cells.

The efficiency of these mechanisms can be influenced by factors such as temperature, impurities, and structural defects.

Physical and Chemical Properties Analysis

Dibismuth triselenide possesses several notable physical and chemical properties:

  • Density: Approximately 75007500 kg/m³.
  • Melting Point: 710 °C; decomposes at 706 °C.
  • Electrical Conductivity: Exhibits semiconducting behavior with variable conductivity depending on doping levels.
  • Thermal Stability: Stable at high temperatures but sensitive to oxidation.

These properties make dibismuth triselenide an attractive material for various applications in electronics and energy conversion technologies.

Applications

Dibismuth triselenide has numerous scientific applications due to its unique properties:

  • Thermoelectric Devices: Used in thermoelectric generators where it converts temperature differences into electrical energy.
  • Photovoltaics: Its ability to absorb light efficiently makes it suitable for use in solar cells.
  • Optoelectronics: Employed in photodetectors due to its photoconductive properties.
  • Nanotechnology: Utilized in the fabrication of nanoscale devices owing to its tunable electronic properties through size and shape control during synthesis.
Introduction to Dibismuth Triselenide

Dibismuth triselenide (Bi~2~Se~3~), alternatively termed bismuth(III) selenide or bismuth selenide, represents a significant compound within the chalcogenide family. It exhibits the stoichiometric combination of two bismuth atoms with three selenium atoms, forming a crystalline solid characterized by a dull grey to black appearance [1] [6]. This material possesses substantial scientific and technological importance, primarily attributable to its dual identity as a narrow-bandgap semiconductor and an intrinsic three-dimensional topological insulator. These characteristics facilitate unique electronic properties where the bulk material behaves as an insulator while the surface conducts electricity via topologically protected states, making it a cornerstone in condensed matter physics and materials science research [6].

Historical Discovery and Nomenclature

The nomenclature "dibismuth triselenide" follows systematic chemical naming conventions, indicating the presence of two bismuth atoms ("di-") and three selenium atoms ("tri-") within the compound’s fundamental unit. The prefix "selenide" designates its classification within the broader category of selenium-containing compounds. While synthetic pathways were established later, the compound was initially identified in nature as the mineral guanajuatite, named after its discovery locality in the Santa Catarina Mine, Guanajuato, Mexico [6] [9]. Early scientific interest focused primarily on its mineralogical context and basic chemical composition. The systematic study of its properties accelerated significantly in the 20th century, particularly as semiconductor physics evolved. A pivotal moment arrived in 2009 with the theoretical prediction and subsequent experimental confirmation of its topological insulator nature, which demonstrated the existence of a single spin-polarized Dirac cone on its surface, fundamentally altering its scientific trajectory and catalyzing extensive global research into topological quantum materials [6].

Structural Classification and Basic Crystallography

Dibismuth triselenide crystallizes in a rhombohedral lattice structure, belonging to the space group R-3m (No. 166). This structure is defined by a quintuple layer (QL) sequence of Se(1)-Bi-Se(2)-Bi-Se(1) atoms, forming covalently bonded layers stacked along the crystallographic c-axis. These quintuple layers are held together by relatively weak van der Waals forces, creating a characteristic layered morphology conducive to cleavage and exfoliation. Within each quintuple layer, bismuth atoms adopt octahedral coordination, surrounded by six selenium atoms [6].

The crystal structure exhibits a pronounced anisotropy due to its layered nature. The lattice parameters, determined through X-ray diffraction studies, are typically reported as a = ~4.14 Å and c = ~28.64 Å within the hexagonal setting commonly used to describe its rhombohedral lattice [1] [6]. This structure is isomorphous with bismuth telluride (Bi~2~Te~3~) but differs notably from the orthorhombic structure (space group Pnma) adopted by its sulfide analogue, bismuth trisulfide (Bi~2~S~3~), which features complex 7-coordinate bismuth atoms and lacks the van der Waals gaps [2] [3] [6].

Table 1: Crystallographic Parameters of Dibismuth Triselenide (Bi~2~Se~3~)

ParameterValueDescription
Crystal SystemRhombohedralOften described in hexagonal setting for clarity
Space GroupR-3m (No. 166)
Lattice Parameter a~4.14 ÅIn-plane lattice constant (hexagonal setting)
Lattice Parameter c~28.64 ÅOut-of-plane lattice constant (hexagonal setting); defines layer stacking
Coordination (Bi)OctahedralBi atoms coordinated to 6 Se atoms
Quintuple LayerSe-Bi-Se-Bi-SeCovalently bonded unit (approx. 1 nm thick) separated by van der Waals gaps

Natural Occurrence vs. Synthetic Production

Natural Occurrence:Dibismuth triselenide occurs naturally as the mineral guanajuatite. While deposits have been identified in regions including Mexico, parts of the United States, and Europe, these occurrences are relatively rare and often economically insignificant for large-scale material supply [6] [9]. Natural guanajuatite frequently contains substantial impurities, most notably sulfur atoms substituting for selenium within the crystal lattice. This substitution compromises the electronic purity and consistency required for advanced applications, rendering naturally sourced material largely unsuitable for precise scientific studies or technological exploitation where high purity is paramount [6] [24].

Synthetic Production:Consequently, the overwhelming majority of dibismuth triselenide used in research and applications is produced synthetically under controlled conditions. Several established methods exist:

  • Direct Combination of Elements: Stoichiometric quantities of high-purity elemental bismuth and selenium are sealed within an evacuated quartz ampoule and heated above their melting points (~710°C for Bi~2~Se~3~). The molten mixture is then slowly cooled or annealed to promote the formation of large, crystalline Bi~2~Se~3~. This method offers simplicity and direct stoichiometric control [3] [6].
  • Bridgman-Stockbarger Method: This technique refines direct synthesis for superior crystal quality. The elemental mixture is melted in a vertically oriented, evacuated ampoule with a pointed end. The ampoule is slowly lowered through a steep temperature gradient, enabling directional solidification from the tip upwards. This process yields large, oriented single crystals crucial for detailed physical property measurements and fundamental studies of topological surface states [6] [28].
  • Solution-Based Synthesis: Various chemical routes, including solvothermal or precipitation methods, can produce Bi~2~Se~3~ nanoparticles or thin films. For example, reacting bismuth salts (e.g., BiCl~3~) with selenium sources (e.g., Na~2~SeSO~3~ or selenourea) under controlled conditions yields nanostructured material. While convenient for thin film deposition (e.g., via chemical bath deposition), these methods often introduce higher defect densities, particularly selenium vacancies, which act as electron donors leading to intrinsic n-type conductivity [6] [25] [26].

A critical challenge in synthesis, regardless of the method, is minimizing selenium vacancy formation. These vacancies are thermodynamically favorable and act as intrinsic electron donors, resulting in high bulk carrier concentrations (often >10^19^ cm^-3^) that can obscure the desired topological surface state conductivity. Post-growth annealing in selenium vapor or careful optimization of growth stoichiometry (using slight selenium excess) are common strategies to mitigate this issue [5] [6] [25].

Table 2: Comparison of Natural and Synthetic Dibismuth Triselenide Sources

CharacteristicNatural (Guanajuatite)Synthetic (Laboratory/Industrial)
Primary SourceGeological deposits (e.g., Santa Catarina Mine)Chemical synthesis from purified elements/salts
PurityLow to Moderate; significant S and other impurities commonHigh to Ultra-High; controllable stoichiometry
Selenium VacanciesVariable, uncontrolledControllable via synthesis/annealing conditions
Crystal QualityVariable, often polycrystalline aggregatesCan range from polycrystalline films to large single crystals
Suitability for ResearchLimited due to impurities and defectsEssential; enables reproducible property studies
Key AdvantageMineralogical interestTailored properties (electronic, structural)

Properties

CAS Number

12068-69-8

Product Name

Dibismuth triselenide

IUPAC Name

bismuth;selenium

Molecular Formula

BiSe

Molecular Weight

287.95 g/mol

InChI

InChI=1S/Bi.Se

InChI Key

QEBDLIWRLCPLCY-UHFFFAOYSA-N

SMILES

[Se-2].[Se-2].[Se-2].[Bi+3].[Bi+3]

Canonical SMILES

[Se].[Bi]

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